Methyl cetoleate
Description
Methyl cetoleate is the methyl ester of cetoleic acid (22:1 cis-11), a very long-chain monounsaturated fatty acid (VLC-MUFA) classified under the lipid category of fatty acid esters. Cetoleic acid is characterized by a 22-carbon chain with a cis double bond at the 11th position . This compound is naturally found in marine organisms and certain plant species, such as members of the Ficus genus, where it is often esterified with sterols or triterpenoids (e.g., lanostadienylglucosyl cetoleate) . Its molecular formula is C23H44O2, with a molecular weight of 352.6 g/mol, distinguishing it from shorter-chain fatty acid esters commonly encountered in biodiesel or plant resins .
Properties
IUPAC Name |
methyl (Z)-docos-11-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZORAOGOPHQF-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-66-2 | |
| Record name | Methyl cetoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CETOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U477JCX4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cetoleate can be synthesized through the esterification of cetoleic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of fish oils rich in cetoleic acid. The process involves reacting the fish oil with methanol in the presence of a strong acid or base catalyst. The reaction mixture is then subjected to distillation to separate the this compound from other components.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain. This can lead to the formation of epoxides or hydroperoxides.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can also participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Cetoleyl alcohol.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl cetoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: this compound is studied for its role in cellular signaling and membrane fluidity.
Medicine: Research has shown potential anti-inflammatory and cardioprotective effects, making it a candidate for therapeutic applications.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which methyl cetoleate exerts its effects is primarily through its interaction with cell membranes. The ester integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes.
Comparison with Similar Compounds
Methyl cetoleate shares structural and functional similarities with other fatty acid methyl esters (FAMEs), particularly those derived from unsaturated and saturated fatty acids. Below is a detailed comparison based on chain length, saturation, molecular properties, and applications:
Table 1: Structural and Physicochemical Properties of this compound and Comparable FAMEs
Key Findings:
Chain Length and Saturation: this compound’s 22-carbon chain and single cis double bond confer distinct physicochemical properties, such as higher viscosity and lower volatility compared to C16–C18 FAMEs . Shorter unsaturated esters (e.g., methyl oleate and linoleate) are more prevalent in biodiesel due to their optimal balance of fluidity and oxidative stability .
Natural Occurrence :
- This compound is rare in terrestrial plants but prominent in marine lipids and specialized plant metabolites, often as sterol conjugates .
- C18 FAMEs dominate plant-derived oils and biodiesel feedstocks (e.g., candlenut oil methyl esters contain >70% C18 unsaturated esters) .
Analytical Differentiation: Gas chromatography (GC) with mass spectrometry (MS) is critical for distinguishing this compound from structurally similar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) in resin samples .
Q & A
Q. How can computational methods complement experimental studies of this compound’s physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
